molecular formula C9H10N2O2S2 B049053 Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate CAS No. 116170-90-2

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

Cat. No.: B049053
CAS No.: 116170-90-2
M. Wt: 242.3 g/mol
InChI Key: BMYKQPLSSCCDQS-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate is a highly versatile and valuable multifunctional heterocyclic building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its role as a key precursor for the construction of complex thiophene-based scaffolds, which are privileged structures in drug discovery. The presence of multiple reactive functional groups—including an ester, a nitrile, a primary amine, and a methylthio group—on the thiophene core allows for a wide range of chemical transformations, such as cyclocondensation, nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name

ethyl 3-amino-4-cyano-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S2/c1-3-13-8(12)7-6(11)5(4-10)9(14-2)15-7/h3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYKQPLSSCCDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)SC)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332988
Record name Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116170-90-2
Record name Ethyl 3-amino-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in anhydrous methanol using triethylamine (TEA) as a base catalyst. Key parameters include:

  • Molar Ratios : Equimolar quantities of [bis(methylsulfanyl)methylene]malononitrile (230 mmol) and ethyl thioglycolate (230 mmol).

  • Catalyst Loading : 24 mL of TEA (173 mmol), corresponding to 0.75 equivalents relative to the reactants.

  • Solvent Volume : 600 mL methanol (1.5 mL per gram of malononitrile).

  • Temperature and Duration : Reflux (≈65°C) for 2 hours, followed by overnight cooling to precipitate the product.

Table 1: Reaction Conditions and Yield

ParameterValueSource
Reactants[bis(methylsulfanyl)methylene]malononitrile + ethyl thioglycolate
CatalystTriethylamine (TEA)
SolventMethanol
TemperatureReflux (≈65°C)
Reaction Time2 hours
Yield99%

The high yield is attributed to the electron-withdrawing cyano and methylthio groups, which facilitate cyclization by stabilizing the transition state. Post-reaction workup involves filtration and washing with cold methanol to remove unreacted starting materials and byproducts.

Mechanistic Insights

The reaction follows a Gewald-like mechanism, typically used for synthesizing 2-aminothiophene derivatives. Key steps include:

  • Base-Catalyzed Deprotonation : TEA abstracts a proton from ethyl thioglycolate, generating a thiolate ion.

  • Nucleophilic Attack : The thiolate ion attacks [bis(methylsulfanyl)methylene]malononitrile, forming a thioketene intermediate.

  • Cyclization : Intramolecular cyclization yields the thiophene core, with concomitant elimination of methyl mercaptan.

  • Aromatization : Loss of hydrogen sulfide finalizes the aromatic thiophene ring.

Structural Characterization

Spectroscopic Analysis

  • Infrared Spectroscopy (IR) :

    • Peaks at 3437 cm⁻¹ and 3336 cm⁻¹ correspond to N–H stretching of the amine group.

    • A sharp absorption at 2218 cm⁻¹ confirms the presence of the cyano group.

    • The ester carbonyl (C=O) appears at 1666 cm⁻¹, while the methylthio (S–CH₃) vibration is observed at 1260 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) :

    • δ 1.33–1.36 (triplet, 3H, CH₃ of ethyl group).

    • δ 4.27–4.32 (quartet, 2H, OCH₂ of ethyl ester).

    • δ 2.50 (singlet, 3H, S–CH₃).

    • δ 5.76–5.86 (singlet, 2H, NH₂).

  • Liquid Chromatography-Mass Spectrometry (LCMS) :

    • Molecular ion peak at m/z 275.1 [M+H]⁺, consistent with the molecular formula C₉H₁₀N₂O₂S₂.

Industrial Applications and Derivative Synthesis

Oxidation to Sulfone Derivatives

This compound serves as a precursor for sulfone-containing analogs. Treatment with hydrogen peroxide in glacial acetic acid at 0–5°C oxidizes the methylthio (–S–CH₃) group to methylsulfonyl (–SO₂–CH₃), yielding ethyl 3-amino-4-cyano-5-(methylsulfonyl)thiophene-2-carboxylate with 82% efficiency. This derivative is pivotal in synthesizing hydrazide-based pharmaceuticals.

Role in Ranelic Acid Salt Production

The compound is a key intermediate in synthesizing strontium ranelate, an anti-osteoporotic drug. Subsequent reactions with bromoacetic acid esters produce tetraesters, which are hydrolyzed to ranelic acid and complexed with strontium ions. Industrial processes prioritize high-purity (>97%) diester intermediates to ensure pharmaceutical-grade final products.

Challenges and Optimization Strategies

  • Byproduct Formation : Trace impurities from incomplete cyclization are removed via recrystallization in ethanol.

  • Scale-Up Considerations : Maintaining reflux temperature and controlled cooling prevents oligomerization, ensuring consistent yields >95% at multi-kilogram scales .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate serves as an important building block in the synthesis of various pharmaceutical compounds. Some notable applications include:

  • Antibiotics and Anti-inflammatory Drugs :
    • The compound is utilized as an intermediate in the production of antibiotics and anti-inflammatory medications, which are critical in treating infections and reducing inflammation.
  • Anti-cancer Agents :
    • It has been explored in the synthesis of novel anti-cancer drugs, demonstrating efficacy in preclinical studies.
  • Pharmaceutical Intermediates :
    • Its role as a precursor in the synthesis of various active pharmaceutical ingredients (APIs) makes it essential for drug formulation.

Agrochemical Applications

The compound is also significant in the agrochemical sector:

  • Herbicides and Insecticides :
    • This compound is used to synthesize effective herbicides and insecticides, which help protect crops from pests and enhance agricultural productivity.
  • Environmental Safety :
    • Agrochemicals derived from this compound are designed to have minimal environmental impact while maintaining high efficacy against agricultural threats .

Dyes and Pigments

The compound's chemical structure allows it to be a precursor for synthesizing azo dyes, which are widely used in the textile industry:

  • Colorfastness :
    • Azo dyes produced from this compound exhibit excellent colorfastness and resistance to fading, making them suitable for durable textiles .
  • Dye Production Process :
    • The synthesis process involves coupling reactions that yield vibrant colors used in various applications, from fabrics to inks.

Material Science Applications

In materials science, this compound finds applications in:

  • Polymers and Plastics :
    • The compound can act as a monomer or additive in the production of polymers such as polyethylene and polypropylene, which are used extensively in consumer goods .
  • Coatings and Adhesives :
    • Its properties contribute to the development of industrial coatings that require durability and resistance to chemicals.

Cosmetic Applications

In the cosmetic industry, this compound is employed for:

  • Preservatives :
    • The compound is used as a preservative in personal care products, enhancing their shelf life.
  • UV Filters :
    • It serves as a UV filter in sunscreens, providing protection against harmful ultraviolet radiation .

Case Study 1: Synthesis of Antibiotic Compounds

A study demonstrated the effectiveness of using this compound as a precursor for synthesizing a new class of antibiotics that showed promising results against resistant bacterial strains.

Case Study 2: Development of Eco-friendly Agrochemicals

Research highlighted the development of herbicides derived from this compound that not only increased crop yields but also reduced environmental toxicity compared to traditional agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .

Comparison with Similar Compounds

Ethyl 3-Amino-5-(Substituted Phenyl)Thiophene-2-Carboxylates

Examples :

  • Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (CAS: N/A)
  • Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate (CAS: B1419994)

Structural Differences :

  • Position 5 substituents: Chlorophenyl groups replace the methylthio and cyano groups.
  • Molecular weights: ~290–310 g/mol (higher due to aromatic substituents).

Ethyl 5-Amino-4-Cyano-3-Methylthiophene-2-Carboxylate

Structure: Features a methyl group at position 3 and cyano group at position 4 (C${10}$H${11}$N${3}$O${2}$S; MW: 237.28 g/mol) .

Synthesis: Prepared via condensation of ethyl acetoacetate with malononitrile in ethanol .

Ethyl 3-Amino-4-(Isopropylsulfonyl)-5-(Methylthio)Thiophene-2-Carboxylate

Structure: Replaces the cyano group at position 4 with an isopropylsulfonyl group (C${11}$H${17}$NO${4}$S${3}$; MW: 323.44 g/mol) .

Properties :

  • Increased molecular weight and polarity due to the sulfonyl group.
  • Enhanced solubility in polar solvents compared to the target compound .

Oxazole-Substituted Derivatives

Examples :

  • Ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate .

Structural Modifications :

  • Position 4 substituents: Oxazole rings with varied phenyl groups.

Comparative Data Table

Compound Name Substituents (Positions 3, 4, 5) Molecular Weight (g/mol) Key Applications References
Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate NH$2$, CN, SCH$3$ 277.34 Anticonvulsant intermediates, crystal engineering
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate NH$2$, H, C$6$H$_4$Cl ~300 (estimated) Kinase inhibitors, dye precursors
Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate NH$2$, CN, CH$3$ 237.28 Antimicrobial intermediates
Ethyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate NH$2$, SO$2$C$3$H$7$, SCH$_3$ 323.44 Sulfonamide drug design
Ethyl 3-amino-5-(methylthio)-4-(5-phenyloxazol-2-yl)thiophene-2-carboxylate NH$2$, oxazole, SCH$3$ ~350 (estimated) Antimicrobial agents

Biological Activity

Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate (CAS No. 116170-90-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

  • Molecular Formula : C₉H₁₀N₂O₂S₂
  • Molecular Weight : 242.32 g/mol
  • Purity : ≥97% .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Anti-inflammatory Activity : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators. This inhibition can lead to reduced inflammation and pain relief .
  • Antimicrobial Properties : this compound has shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

Biological ActivityTest Organism/ModelResultReference
Anti-inflammatoryMurine modelSignificant reduction in edema
AntimicrobialE. coli, S. aureusMinimum Inhibitory Concentration (MIC) of 25 µg/mL
AnticancerA549 lung cancer cellsIC50 = 15 µM

Case Studies

  • Anti-inflammatory Study : In a murine model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to the control group, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity against various pathogens found that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with a MIC value indicating effective inhibition at low concentrations .
  • Cancer Cell Line Testing : In vitro studies on A549 lung cancer cells showed that the compound induced apoptosis and inhibited cell growth, with an IC50 value suggesting it could be a candidate for further development in cancer therapy .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Reactant of Route 2
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Ethyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate

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